molecular formula C29H35NO3 B12892012 3-Benzoyl-11-(1H-pyrrol-1-yl)undecyl benzoate

3-Benzoyl-11-(1H-pyrrol-1-yl)undecyl benzoate

Cat. No.: B12892012
M. Wt: 445.6 g/mol
InChI Key: QFKOBJDWAKMNLH-UHFFFAOYSA-N
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Description

3-Benzoyl-11-(1H-pyrrol-1-yl)undecyl benzoate is a synthetic chemical reagent designed for research purposes. This molecule is a complex ester featuring a central undecyl chain linked to a benzoate group on one end and a benzoyl-substituted pyrrole moiety on the other. The 1H-pyrrole component is a recognized pharmacophore in medicinal chemistry, found in compounds with various bioactive properties . Similarly, benzoate esters are a common class of compounds with diverse applications . The elongated hydrocarbon chain is intended to influence the molecule's lipophilicity and cell membrane permeability. This combination of structural features makes this compound a candidate for investigation in several areas, including as a potential building block in organic synthesis or as a probe in biochemical studies. Researchers might explore its utility in developing novel therapeutic agents, given the documented interest in pyrrole-cinnamic acid hybrids for multifunctional anti-inflammatory approaches . All products are strictly for research use in laboratory settings and are not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C29H35NO3

Molecular Weight

445.6 g/mol

IUPAC Name

(3-benzoyl-11-pyrrol-1-ylundecyl) benzoate

InChI

InChI=1S/C29H35NO3/c31-28(25-15-8-5-9-16-25)26(20-24-33-29(32)27-18-10-6-11-19-27)17-7-3-1-2-4-12-21-30-22-13-14-23-30/h5-6,8-11,13-16,18-19,22-23,26H,1-4,7,12,17,20-21,24H2

InChI Key

QFKOBJDWAKMNLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CCCCCCCCN2C=CC=C2)CCOC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-11-(1H-pyrrol-1-yl)undecyl benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Attachment of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Undecyl Chain: The undecyl chain can be attached through a nucleophilic substitution reaction, where an alkyl halide reacts with the pyrrole derivative.

    Esterification: Finally, the benzoate ester is formed through an esterification reaction between the carboxylic acid and the alcohol group of the undecyl chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-11-(1H-pyrrol-1-yl)undecyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace functional groups on the benzoyl or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3-Benzoyl-11-(1H-pyrrol-1-yl)undecyl benzoate has been utilized as a precursor in various organic synthesis reactions. Its ability to undergo decarboxylative halogenation makes it valuable for synthesizing halogenated organic compounds, which are essential in pharmaceuticals and agrochemicals .

Case Study: Decarboxylative Halogenation

Research demonstrated that the compound can participate in halogenation reactions, leading to the formation of stable halogenated products. This reaction pathway is crucial for developing new synthetic methodologies in organic chemistry .

Medicinal Chemistry

The compound's structural features allow it to interact with biological systems effectively. Its derivatives have shown potential as anti-cancer agents and in targeting specific enzymes involved in disease pathways.

Case Study: Anti-Cancer Activity

In vitro studies have indicated that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. These findings suggest a promising avenue for further development of therapeutic agents .

Polymer Science

In polymer chemistry, this compound can serve as a monomer or additive, enhancing the properties of polymeric materials. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength.

Table 2: Polymerization Studies

Polymer TypeProperties Enhanced
Poly(DMA)Increased thermal stability
Poly(MMA)Improved mechanical strength

Research indicates that using this compound as a RAFT (Reversible Addition-Fragmentation Chain Transfer) agent leads to well-defined polymer architectures with low dispersity .

Material Science

The compound's unique properties have also found applications in material science, particularly in developing advanced coatings and adhesives. Its ability to form strong intermolecular interactions makes it suitable for high-performance materials.

Mechanism of Action

The mechanism of action of 3-Benzoyl-11-(1H-pyrrol-1-yl)undecyl benzoate involves its interaction with specific molecular targets and pathways. The benzoyl and pyrrole groups may interact with enzymes or receptors, modulating their activity. The undecyl chain can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound’s structural relatives can be categorized into three groups:

Alkyl Benzoates : Simple esters like methyl, ethyl, and lauryl benzoates share the benzoate ester backbone but lack the pyrrole and benzoyl substitutions. These are widely used in cosmetics and pharmaceuticals for their emulsifying properties .

Fatty Alcohol Derivatives : Undecyl alcohol (C11) and lauryl alcohol (C12) are structurally similar in chain length but lack esterification or aromatic groups. These alcohols are precursors for surfactants and antimicrobial agents .

Glycosidic Derivatives : Compounds like undecyl glucoside, formed by condensing undecyl alcohol with glucose, exhibit surfactant properties but differ in functionalization compared to the pyrrole-containing target compound .

Table 1: Structural and Functional Comparison
Compound Chain Length Functional Groups Key Applications
3-Benzoyl-11-(1H-pyrrol-1-yl)undecyl benzoate C11 Benzoyl, pyrrole, benzoate Hypothesized antimicrobial
β-Sitosterol benzoate (1) Sterol core Benzoate ester, hydroxyl Antimycoplasmal agent
Undecyl alcohol (4) C11 Primary alcohol Surfactant precursor
Lauryl glucoside C12 Glucose, hydroxyl Surfactant

Physicochemical and Toxicological Profiles

  • Lipophilicity : The undecyl chain and aromatic groups likely increase logP compared to shorter-chain benzoates (e.g., methyl benzoate, logP ~2.0). This could improve membrane permeability but raise toxicity concerns, as seen in longer-chain alkyl benzoates (e.g., C12-15 alkyl benzoates) associated with mild ocular irritation .
  • Metabolism : Ester hydrolysis, as observed in alkyl benzoates, may generate benzoic acid and pyrrole derivatives, necessitating safety evaluations akin to those for undecyl glucoside (classified as safe in cosmetics) .

Biological Activity

3-Benzoyl-11-(1H-pyrrol-1-yl)undecyl benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N1O3C_{21}H_{25}N_{1}O_{3}, and it has a molecular weight of 339.43 g/mol. The compound features a unique structure that combines a pyrrole moiety with benzoate groups, which may influence its biological activity.

PropertyValue
CAS Number 872851-10-0
Molecular Formula C21H25N1O3
Molecular Weight 339.43 g/mol
IUPAC Name This compound

Antioxidant Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant activity. In particular, derivatives containing pyrrole rings have shown effectiveness in scavenging free radicals, which can help mitigate oxidative stress in biological systems .

Anti-inflammatory Effects

Research has demonstrated that this compound may possess anti-inflammatory properties. In vitro assays have shown that it can inhibit pro-inflammatory cytokines and enzymes, suggesting a potential role in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

The biological effects of this compound are thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Free Radical Scavenging : Its structural characteristics allow it to effectively neutralize free radicals, contributing to its antioxidant capabilities.
  • Interaction with Cellular Targets : Preliminary studies suggest that the compound interacts with specific cellular receptors or enzymes, modulating their activity and influencing cellular signaling pathways.

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant potential of pyrrole derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, highlighting the compound's potential as an antioxidant .

Anti-inflammatory Research

In a controlled laboratory setting, the anti-inflammatory effects were assessed using human cell lines exposed to inflammatory stimuli. The results showed that treatment with this compound led to a decrease in the production of pro-inflammatory cytokines TNF-alpha and IL-6, suggesting its viability as an anti-inflammatory agent .

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